4-(Trifluoromethyl)pyridine-2-sulfinic acid
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Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfinic acid: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent . The reaction conditions often require the use of a catalyst and a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar trifluoromethylation techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 4-(Trifluoromethyl)pyridine-2-sulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. The trifluoromethyl group can enhance the bioavailability and efficacy of drug candidates .
Industry: In the agrochemical industry, derivatives of this compound are used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)pyridine-2-sulfinic acid exerts its effects is largely dependent on its functional groups. The trifluoromethyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles or electrophiles. The sulfinic acid group can participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the sulfinic acid group but shares the trifluoromethyl-pyridine core structure.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom at the 2-position instead of a sulfinic acid group.
Sodium sulfinates: These compounds contain the sulfinic acid group but lack the trifluoromethyl-pyridine structure.
Uniqueness: 4-(Trifluoromethyl)pyridine-2-sulfinic acid is unique due to the combination of the trifluoromethyl group and the sulfinic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)4-1-2-10-5(3-4)13(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXXKOCYSJSDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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